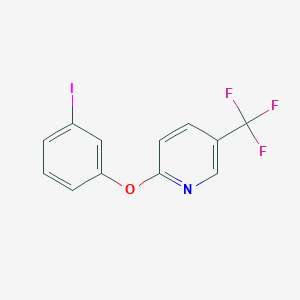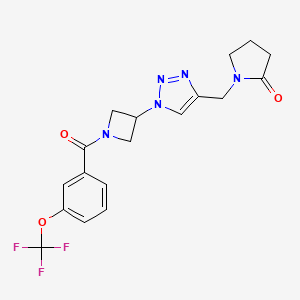
1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" is a synthetic organic compound with applications in various scientific domains, including chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" typically involves multi-step organic reactions. Each step focuses on building different parts of the molecule, often starting with simpler precursors and employing various chemical transformations such as esterification, cyclization, and coupling reactions under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrially, the production of this compound would likely follow a similar synthetic route but scaled up to batch or continuous processes. The challenge in the industrial setting includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Catalysts and automated reactors are often used to streamline production and minimize impurities.
化学反応の分析
Types of Reactions: "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" can participate in various chemical reactions, including:
Oxidation: The compound can undergo oxidation, potentially at the pyridinone or piperidine ring, forming new functional groups.
Reduction: Reduction reactions might target the carbonyl groups or double bonds within the pyran ring.
Substitution: The presence of different functional groups allows for substitution reactions, which can modify the compound's properties.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The major products from these reactions will vary widely depending on the conditions and reagents used. Oxidation and reduction can lead to derivatives with hydroxyl, ketone, or aldehyde groups, while substitution can yield a wide range of analogs with different substituents.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a model for studying reaction mechanisms and new synthetic methodologies. Its structure provides ample opportunity for developing new reactions and catalysts.
Biology: Biologically, "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" might be used in studying cellular processes due to its potential bioactivity. It can serve as a scaffold for designing new bioactive molecules.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery and development.
Industry: Industrially, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules for various applications.
作用機序
The compound's mechanism of action would depend on its specific application. Generally, it might interact with enzymes or receptors, modulating biological pathways. The pyridine and pyran rings, along with the carbonyl group, provide multiple sites for interactions with molecular targets.
類似化合物との比較
Similar Compounds:
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" can be compared to other compounds with similar structures, such as:
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2-one"
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2-ol"
"3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one"
Uniqueness: What sets "this compound" apart is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. Its distinct structure offers possibilities for selective interactions with targets, making it valuable for both synthetic and applied research.
So, what did you think? Was this article helpful?
特性
IUPAC Name |
1-methyl-3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-10-14(11-16(21)24-12)25-13-5-8-20(9-6-13)18(23)15-4-3-7-19(2)17(15)22/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUGJOSCTCRYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2969762.png)


![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969766.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2969768.png)
![N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B2969769.png)

![1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine](/img/structure/B2969771.png)


![5-Azaspiro[3.4]octane hydrochloride](/img/structure/B2969777.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2969780.png)

